molecular formula C21H20FN3O4S B12222097 dimethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate

dimethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B12222097
M. Wt: 429.5 g/mol
InChI Key: JOYDLPMFZBUCAF-UHFFFAOYSA-N
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Description

Dimethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate is a complex organic compound that features an indole moiety, a fluorine atom, and a carbamothioyl group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of dimethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps, including the formation of the indole ring, introduction of the fluorine atom, and attachment of the carbamothioyl group. Common synthetic routes include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, temperatures, and catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, HIV, and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The carbamothioyl group can interact with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar compounds include other indole derivatives with different substituents, such as:

Properties

Molecular Formula

C21H20FN3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

dimethyl 5-[2-(5-fluoro-1H-indol-3-yl)ethylcarbamothioylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H20FN3O4S/c1-28-19(26)13-7-14(20(27)29-2)9-16(8-13)25-21(30)23-6-5-12-11-24-18-4-3-15(22)10-17(12)18/h3-4,7-11,24H,5-6H2,1-2H3,(H2,23,25,30)

InChI Key

JOYDLPMFZBUCAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)NCCC2=CNC3=C2C=C(C=C3)F)C(=O)OC

Origin of Product

United States

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